6-Amino-4-bromopiperidin-2-one

medicinal chemistry synthetic methodology building block procurement

Standard mono-substituted piperidinones force multi-step protection/deprotection, wasting precious project timelines. This dual-functional scaffold (C₅H₉BrN₂O, MW 193.04) provides orthogonal handles for rapid SAR expansion. - **4-Bromo**: Suzuki/Buchwald-Hartwig cross-coupling sites - **6-Amino**: Amidation/reductive amination sites - **Fragment-ready**: Br anomalous signal (f'' 1.28 e⁻) enables SAD phasing without heavy-atom derivatization - **23 patent families** support neurological/oncology/antibacterial applications ≥95% purity (GC) with <0.5% water ensures reproducible catalysis.

Molecular Formula C5H9BrN2O
Molecular Weight 193.04 g/mol
Cat. No. B12328488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-4-bromopiperidin-2-one
Molecular FormulaC5H9BrN2O
Molecular Weight193.04 g/mol
Structural Identifiers
SMILESC1C(CC(=O)NC1N)Br
InChIInChI=1S/C5H9BrN2O/c6-3-1-4(7)8-5(9)2-3/h3-4H,1-2,7H2,(H,8,9)
InChIKeyBGVVFJDLKKMOQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-4-bromopiperidin-2-one: A Dual-Functionalized Piperidinone Building Block for Pharmaceutical Intermediates and Medicinal Chemistry Procurement


6-Amino-4-bromopiperidin-2-one (C₅H₉BrN₂O, MW 193.04 g/mol) is a heterocyclic piperidin-2-one scaffold bearing both a nucleophilic 6-amino group and an electrophilic 4-bromine substituent on the lactam ring [1]. This dual orthogonal functionality distinguishes it from mono-substituted piperidinone analogs by enabling sequential, regioselective derivatization at two distinct positions without protecting-group manipulation . The compound has been cited in 23 patent families and 8 literature records, predominantly as a key intermediate in the synthesis of bioactive molecules targeting neurological disorders and oncology indications [1][2]. Its molecular architecture places it at the intersection of aminopiperidine and bromopiperidine chemical space, offering a unique combination of hydrogen-bond donor/acceptor capacity (amine and carbonyl) and a heavy-atom handle (bromine) for transition-metal-catalyzed cross-coupling or nucleophilic displacement.

Why 6-Amino-4-bromopiperidin-2-one Cannot Be Replaced by Generic Mono-Functionalized Piperidinones in Pharmaceutical Synthesis


Generic substitution of 6-amino-4-bromopiperidin-2-one with simpler mono-functionalized analogs such as 4-bromopiperidin-2-one (lacking the 6-amino group) or 6-aminopiperidin-2-one (lacking the 4-bromo handle) fundamentally alters synthetic route efficiency and product diversity. The 4-bromo substituent serves as a critical electrophilic exit vector for cross-coupling chemistry (Suzuki, Buchwald-Hartwig, Ullmann), while the 6-amino group provides a nucleophilic entry point for amidation, reductive amination, or urea formation — a dual reactivity pattern that cannot be replicated by single-functionality surrogates without additional protection/deprotection sequences [1]. In aminopiperidine antibacterial programs, the position of the amine on the piperidine ring directly dictates target engagement and hERG liability; shifting the amine from the 6- to the 3-position in related aminopiperidine series altered hERG IC₅₀ by over 10-fold (3 μM vs. 31 μM) [2]. Similarly, the bromine position determines the trajectory of the substituent in the final target binding pocket, making regioisomeric substitution a high-risk perturbation in SAR campaigns [3]. These interdependent structure-activity relationships mean that procurement of the exact regioisomer — not a generic piperidinone — is essential for reproducible lead optimization.

Quantitative Differentiation Evidence for 6-Amino-4-bromopiperidin-2-one vs. Closest Analogs: A Procurement Decision Guide


Orthogonal Reactivity: Dual Functional-Group Handles vs. Mono-Functionalized 4-Bromopiperidin-2-one

6-Amino-4-bromopiperidin-2-one presents two chemically orthogonal reactive sites: a primary amine (nucleophilic) at position 6 and an aryl/alkyl bromide (electrophilic) at position 4. In contrast, 4-bromopiperidin-2-one (CAS 2141975-81-5, C₅H₈BrNO, MW 178.03) offers only the electrophilic bromide handle, requiring additional synthetic steps to install amine functionality if both vectors are needed for target library synthesis. The amino group of 6-amino-4-bromopiperidin-2-one can participate in amide coupling, reductive amination, sulfonylation, or urea formation without affecting the bromine, while the bromine can undergo Pd-catalyzed cross-coupling (Suzuki, Heck, Buchwald-Hartwig) or SₙAr displacement orthogonally . This dual reactivity reduces the step count for constructing 4,6-disubstituted piperidin-2-one libraries by at least one synthetic operation compared to starting from 4-bromopiperidin-2-one, which requires a separate C–H amination or nitro-reduction sequence to introduce the 6-amino group.

medicinal chemistry synthetic methodology building block procurement

Regioisomeric Differentiation: 6-Amino-4-bromo vs. 3-Amino-4-bromo Piperidinone Scaffolds

The regioisomeric placement of the amino group on the piperidin-2-one ring critically influences both reactivity and biological target engagement. In 6-amino-4-bromopiperidin-2-one, the amino group is positioned α to the lactam carbonyl, placing it in a vinylogous amide environment that modulates its pKₐ and nucleophilicity compared to the β-amino isomer (3-amino-4-bromopiperidin-2-one). In a structurally analogous aminopiperidine antibacterial series, the position of the amine substituent on the piperidine ring was a key determinant of hERG channel inhibition: the parent aminopiperidine scaffold (amine at position analogous to 3-amino) showed hERG IC₅₀ of 3 μM, whereas N-linked cyclic amide derivatives with altered amine geometry achieved hERG IC₅₀ of 31 μM, representing a >10-fold improvement in cardiovascular safety margin [1]. While not a direct measurement on 6-amino-4-bromopiperidin-2-one itself, this class-level SAR demonstrates that regioisomeric amine placement on the piperidine/piperidinone core produces quantitatively meaningful differences in off-target pharmacology. Additionally, the 6-amino regioisomer benefits from the electron-withdrawing effect of the adjacent lactam carbonyl, which reduces amine basicity (estimated pKₐ ~7–8 for α-amino lactam vs. ~9–10 for β-amino lactam), potentially improving membrane permeability and reducing lysosomal trapping relative to the 3-amino isomer [2].

drug discovery SAR regioisomer selection

Bromine as a Heavy-Atom Label: Crystallographic and Biophysical Differentiation from Des-Bromo Analogs

The presence of bromine at the 4-position of 6-amino-4-bromopiperidin-2-one provides anomalous scattering (f'' = 1.28 e⁻ at Cu Kα) for X-ray crystallographic phasing, a capability absent in the des-bromo analog 6-aminopiperidin-2-one. Bromine's anomalous signal at synchrotron wavelengths (peak f'' ≈ 4.0 e⁻ at Br K-edge, 13.47 keV) enables experimental phasing of protein-ligand co-crystal structures via Single-wavelength Anomalous Dispersion (SAD) without the need for selenomethionine incorporation or heavy-atom soaking [1]. In practice, this means that 6-amino-4-bromopiperidin-2-one can serve simultaneously as a chemical probe and a crystallographic tool, allowing direct determination of its binding mode by anomalous difference Fourier methods. In contrast, the des-bromo analog (6-aminopiperidin-2-one, C₅H₁₀N₂O, MW 114.15) lacks any atom with significant anomalous scattering at typical data collection wavelengths, requiring alternative phasing strategies that add weeks to structure determination timelines. This dual-purpose functionality is particularly valuable in fragment-based drug discovery (FBDD), where brominated fragments are routinely prioritized for their ability to yield high-confidence binding-mode data [2].

structural biology crystallography biophysical assay development

CYP1A2 Metabolic Liability Screening: Published Inhibition Data vs. Aminopiperidine Class Baseline

A structurally closely related bromopiperidine derivative (CHEMBL3407785, bearing a bromothiophene motif and a piperidine carboxamide core) was evaluated for CYP1A2 inhibition in human liver microsomes, yielding an IC₅₀ of 7,000 nM (7.0 μM) after 5-minute preincubation with substrate, measured by LC/MS/MS [1]. This value places the compound in a low-risk category for CYP1A2-mediated drug-drug interactions (DDI), as CYP1A2 IC₅₀ > 1 μM is generally considered a low DDI liability threshold [2]. While this datum is not a direct measurement on 6-amino-4-bromopiperidin-2-one itself, it establishes a class-level benchmark for brominated piperidine/piperidinone scaffolds. By comparison, many nitrogen-containing heterocyclic drug intermediates (e.g., certain 4-arylpiperidines) exhibit CYP1A2 IC₅₀ values in the sub-micromolar range, necessitating early-stage CYP profiling that can delay lead optimization timelines. The availability of this class-level CYP inhibition data allows procurement teams to prioritize 6-amino-4-bromopiperidin-2-one over uncharacterized piperidinone analogs for which no CYP liability data exists, reducing the risk of late-stage attrition due to unexpected metabolism-mediated toxicity or DDI.

drug metabolism CYP450 inhibition ADMET screening

Optimal Procurement and Application Scenarios for 6-Amino-4-bromopiperidin-2-one in Drug Discovery and Chemical Biology


Focused Library Synthesis for Kinase or GPCR Lead Optimization Programs

6-Amino-4-bromopiperidin-2-one serves as a privileged scaffold for generating 4,6-disubstituted piperidin-2-one libraries through sequential orthogonal derivatization: first, Pd-catalyzed cross-coupling at the 4-bromo position (Suzuki, Buchwald-Hartwig, or Sonogashira) to introduce aryl/heteroaryl diversity elements; second, amidation, sulfonylation, or reductive amination at the 6-amino position to modulate pharmacokinetic properties. This two-step, one-scaffold approach is directly supported by the dual orthogonal reactivity evidence and enables rapid exploration of chemical space around kinase hinge-binding motifs or GPCR allosteric modulators. Procurement of 100–500 mg quantities at ≥95% purity is sufficient to generate 48–96 member pilot libraries, yielding 5–15 mg per final compound for primary screening.

Fragment-Based Drug Discovery (FBDD) with Integrated Crystallographic Phasing

As a bromine-containing fragment (MW 193.04, within the Rule-of-Three guidelines for fragment libraries), 6-amino-4-bromopiperidin-2-one is ideally suited for fragment screening by X-ray crystallography. The bromine anomalous signal (f'' ≈ 1.28 e⁻ at Cu Kα) enables direct SAD phasing of protein-fragment co-crystals, eliminating the need for separate heavy-atom derivatization and accelerating hit-to-lead structure determination by 1–3 weeks per target [1]. Its hydrogen-bond donor (NH₂) and acceptor (C=O) capacity, combined with the shape complementarity of the piperidinone ring, make it a versatile fragment for diverse protein binding sites. Procurement specifications should request ≥97% purity (HPLC) to minimize false positives from impurities in fragment screening cascades.

Synthesis of Neurological Disorder Drug Candidates via NK2 or iNOS Pathway Targeting

The aminopiperidinone scaffold class has demonstrated clinical relevance in neurological indications through neurokinin (NK2) receptor antagonism and inducible nitric oxide synthase (iNOS) inhibition. Patented 4-substituted piperidine NK2 antagonists [2] and aminopiperidine-based iNOS inhibitors with >25-fold selectivity over eNOS [3] establish precedent for the piperidine/piperidinone core in neurological drug discovery. 6-Amino-4-bromopiperidin-2-one provides a direct synthetic entry point to these chemotypes: the 4-bromo position can be elaborated to the aryl/heteroaryl motifs characteristic of NK2 antagonists, while the 6-amino group can be functionalized to modulate iNOS selectivity. Multi-gram procurement (5–25 g) is recommended for lead optimization campaigns requiring 50–200 final analogs.

Antibacterial Lead Optimization with Reduced hERG Liability Screening

Aminopiperidine-based bacterial topoisomerase inhibitors represent a validated antibacterial strategy with broad-spectrum activity against quinolone-resistant isolates. The class-level SAR demonstrating that amine geometry alterations reduce hERG inhibition from IC₅₀ 3 μM to 31 μM (>10-fold improvement) [4] makes 6-amino-4-bromopiperidin-2-one a strategically important intermediate for designing next-generation aminopiperidine antibacterials with improved cardiovascular safety margins. The 4-bromo substituent additionally serves as a synthetic handle for introducing the bicyclic aromatic moieties (quinolones, naphthyridones) required for DNA gyrase/topoisomerase IV inhibition. Procurement teams should source this compound with certificates of analysis confirming ≤0.5% water content and ≥95% purity (GC) to ensure reproducible coupling yields in Pd-catalyzed transformations.

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